molecular formula C26H25BrN4O3S B15030858 5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Cat. No.: B15030858
M. Wt: 553.5 g/mol
InChI Key: GDXIDYBIPLBDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a phthalazine core substituted with a 4-bromophenylamino group at position 4 and a benzenesulfonamide moiety at position 3. The benzenesulfonamide is further modified with a methyl group at position 2 and a tetrahydrofuran-2-ylmethyl substituent on the sulfonamide nitrogen. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in pharmacologically active molecules targeting enzymes like carbonic anhydrases or kinases .

Properties

Molecular Formula

C26H25BrN4O3S

Molecular Weight

553.5 g/mol

IUPAC Name

5-[4-(4-bromoanilino)phthalazin-1-yl]-2-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C26H25BrN4O3S/c1-17-8-9-18(15-24(17)35(32,33)28-16-21-5-4-14-34-21)25-22-6-2-3-7-23(22)26(31-30-25)29-20-12-10-19(27)11-13-20/h2-3,6-13,15,21,28H,4-5,14,16H2,1H3,(H,29,31)

InChI Key

GDXIDYBIPLBDEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Br)S(=O)(=O)NCC5CCCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the phthalazinyl core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a nucleophilic substitution reaction where a bromophenylamine is reacted with the phthalazinyl core.

    Attachment of the benzenesulfonamide moiety: This is typically done through a sulfonation reaction, where a sulfonyl chloride is reacted with the amine group of the intermediate compound.

    Final coupling with tetrahydrofuran-2-ylmethyl group: This step involves the reaction of the intermediate with a tetrahydrofuran derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide-phthalazine hybrids.

Structural Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Phthalazine-benzenesulfonamide - 4-Bromophenylamino
- 2-Methylbenzene
- Tetrahydrofuran-2-ylmethyl
~584.5 Bromine enhances lipophilicity; tetrahydrofuran improves solubility.
4-[(5-Nitro-furan-2-yl-methylene)-amino]-N-pyrimidin-2-yl-benzenesulfonamide () Benzenesulfonamide - Nitrofuran Schiff base
- Pyrimidinyl
~415.4 Nitrofuran may confer antimicrobial activity; pyrimidine enhances DNA interaction.
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide () Oxadiazole-benzenesulfonamide - 4-Chlorobenzylsulfanyl
- Ethyl linker
~436.9 Oxadiazole improves metabolic stability; chlorine increases electrophilicity.
N-(4-Methoxyphenyl)benzenesulfonamide () Benzenesulfonamide - 4-Methoxyphenyl ~263.3 Methoxy group enhances electron-donating capacity; simpler structure.
2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide () Oxazole-sulfonamide - Bromophenylsulfonyl
- Methylphenyl
- Methoxyphenyl
~585.4 Bromine and oxazole may improve kinase inhibition; thioacetamide adds flexibility.

Hypothesized Bioactivity

  • The tetrahydrofuran group may improve blood-brain barrier penetration compared to analogues with bulkier substituents .
  • : Nitrofuran derivatives are known for antimicrobial activity, possibly via nitro-reductase activation.
  • : Bromophenylsulfonyl and oxazole groups are common in COX-2 inhibitors or antitumor agents.

Computational and Crystallographic Insights

  • Crystallography : Structural data for analogues (e.g., ) were resolved using SHELX () or WinGX (), suggesting similar methods could apply to the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.